p-MPPI monohydrochloride

Übersicht

Beschreibung

P-MPPI monohydrochloride is a selective, high-affinity 5-HT1A receptor antagonist . It can cross the blood-brain barrier and has been observed to have antidepressant and anti-anxiety effects .

Synthesis Analysis

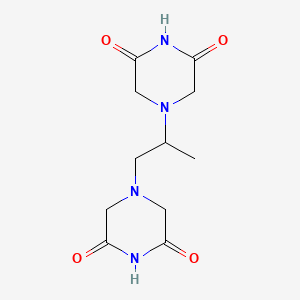

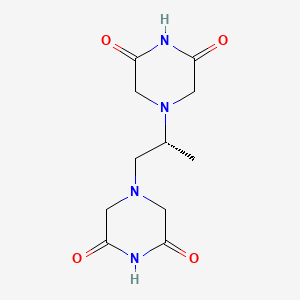

The synthesis of p-MPPI monohydrochloride involves several steps. One method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The compound has also been synthesized via the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group .Molecular Structure Analysis

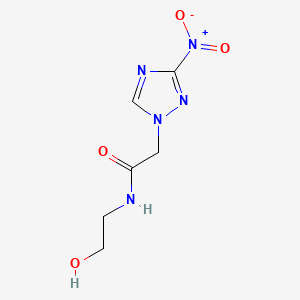

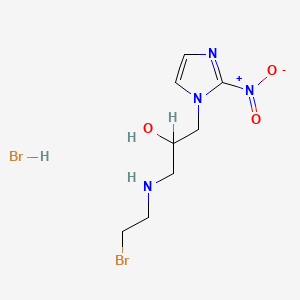

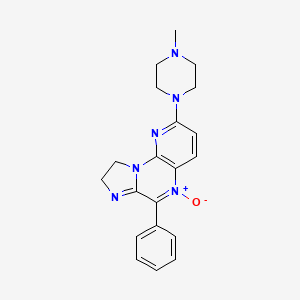

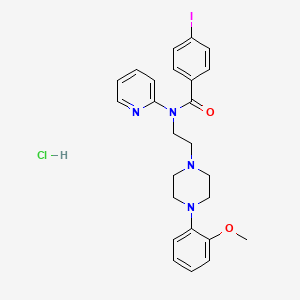

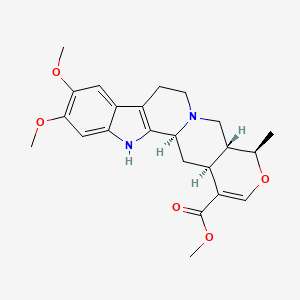

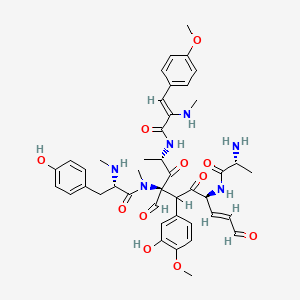

The empirical formula of p-MPPI monohydrochloride is C25H27IN4O2 · HCl . Its molecular weight is 578.87 . The SMILES string representation of the molecule is Cl.COc1ccccc1N2CCN(CC2)CCN(C(=O)c3ccc(I)cc3)c4ccccn4 .Physical And Chemical Properties Analysis

P-MPPI monohydrochloride is a solid substance . It is white in color and has a solubility of 2.4 mg/mL in water .Wissenschaftliche Forschungsanwendungen

Neuroscience

p-MPPI monohydrochloride is a selective 5-HT1A serotonin receptor antagonist . This means it blocks the action of serotonin, a neurotransmitter, at the 5-HT1A receptor sites in the brain. This has several potential applications in neuroscience research.

Application

One of the main applications of p-MPPI monohydrochloride is in the study of mood disorders such as depression and anxiety . By blocking the action of serotonin at the 5-HT1A receptors, researchers can study the role of these receptors in mood regulation.

Method of Application

In research settings, p-MPPI monohydrochloride is often administered to laboratory animals, such as rats, to study its effects on behavior and brain function . The specific dosage and method of administration can vary depending on the specifics of the experiment.

Results

In one study, p-MPPI was found to have a high affinity and selectivity toward 5-HT1A receptors; with a Kd (dissociation constant) of 0.36 nM and a Bmax (maximum binding capacity) of 264 fmol/mg of protein in rat hippocampal membrane homogenates . This suggests that p-MPPI could be a useful tool in studying the role of 5-HT1A receptors in the brain.

Pharmacology

p-MPPI monohydrochloride is a selective 5-HT1A serotonin receptor antagonist . This means it blocks the action of serotonin, a neurotransmitter, at the 5-HT1A receptor sites. This has several potential applications in pharmacological research.

Application

One of the main applications of p-MPPI monohydrochloride is in the development and testing of new drugs for the treatment of mental health conditions such as depression, anxiety, and schizophrenia . By blocking the action of serotonin at the 5-HT1A receptors, researchers can study the effects of potential new treatments.

Method of Application

In research settings, p-MPPI monohydrochloride is often administered to laboratory animals, such as rats, to study its effects on behavior and brain function . The specific dosage and method of administration can vary depending on the specifics of the experiment.

Results

In one study, p-MPPI was found to have a high affinity and selectivity toward 5-HT1A receptors; with a Kd (dissociation constant) of 0.36 nM and a Bmax (maximum binding capacity) of 264 fmol/mg of protein in rat hippocampal membrane homogenates . This suggests that p-MPPI could be a useful tool in studying the role of 5-HT1A receptors in the brain.

Safety And Hazards

The safety data sheet for p-MPPI monohydrochloride recommends avoiding dust formation and breathing mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment should be used . In case of accidental ingestion or contact, immediate medical attention is advised .

Eigenschaften

IUPAC Name |

4-iodo-N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]-N-pyridin-2-ylbenzamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27IN4O2.ClH/c1-32-23-7-3-2-6-22(23)29-17-14-28(15-18-29)16-19-30(24-8-4-5-13-27-24)25(31)20-9-11-21(26)12-10-20;/h2-13H,14-19H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBPBIDMIRMWUCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)CCN(C3=CC=CC=N3)C(=O)C4=CC=C(C=C4)I.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28ClIN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10474697 | |

| Record name | p-MPPI monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10474697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

578.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

p-MPPI monohydrochloride | |

CAS RN |

220643-77-6 | |

| Record name | p-MPPI monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10474697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![benzyl (2S)-2-[[2-[[[(2S)-2-amino-4-methylsulfanylbutyl]disulfanyl]methyl]-3-phenylpropanoyl]amino]-3-phenylpropanoate](/img/structure/B1678842.png)